REACTION_CXSMILES
|
[NH2:1][C:2]1[N:11]=[C:5]2[C:6](O)=[CH:7][CH:8]=[CH:9][N:4]2[N:3]=1.FC1C=CC(S(C)(=O)=O)=CC=1.CC(C)([O-])C.[K+]>CN(C)C(=O)C>[N:11]1[C:2]([NH2:1])=[N:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12 |f:2.3|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
NC1=NN2C(C(=CC=C2)O)=N1
|
Name
|
|
Quantity
|
0.418 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)S(=O)(=O)C
|
Name
|
|
Quantity
|
0.448 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
A well stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to furnish a crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by preparative Gilson HPLC method
|
Type
|
CUSTOM
|
Details
|
to yield a pure product, which
|
Type
|
CUSTOM
|
Details
|
was triturated from a mixture of dichloromethane, methanol, ether and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C(=NN2C1C=CC=C2)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 mg | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |